Glecaprevir

Vue d'ensemble

Description

Le glecaprevir est un agent antiviral à action directe utilisé dans le traitement de l'infection chronique par le virus de l'hépatite C (VHC). Il s'agit d'un inhibiteur de la protéase non structurale (NS) 3/4A qui a été identifié conjointement par AbbVie et Enanta Pharmaceuticals . Le this compound est souvent co-formulé avec le pibrentasvir, un inhibiteur de l'NS5A du VHC, pour améliorer son efficacité antivirale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du glecaprevir implique plusieurs étapes, y compris la formation d'un macrocycle par éthérification intramoléculaire. L'une des étapes clés de la synthèse est la fermeture de cycle du macrocycle à l'aide d'une formation d'éther entre un bromure allylique et un bloc de construction de carbamate substitué par un hydroxy . Le bromure allylique est formé pendant les dernières étapes de la synthèse en convertissant un alcool allylique en utilisant le PPH3Br2 comme agent bromant .

Méthodes de production industrielle

La production industrielle du this compound implique une série de réactions à partir de l'époxyde de cyclopentane comme matière première. Le processus comprend des réactions d'ouverture de cycle, l'acétylation, l'activation et la condensation aminée pour obtenir des intermédiaires de synthèse du this compound . Les méthodes sont conçues pour être rentables, respectueuses de l'environnement et adaptées à la production à grande échelle .

Analyse Des Réactions Chimiques

Macrocyclic Core Construction via Intramolecular Cycloetherification

The 18-membered macrocycle (component A of glecaprevir) is synthesized through a critical intramolecular nucleophilic substitution reaction. The sequence involves:

- Allylic bromide intermediate (J) prepared from carbamate precursor H using triphenylphosphine dibromide (Ph₃PBr₂) in acetonitrile at -10°C .

- Cycloetherification facilitated by benzyltrimethylammonium hydroxide (BnNMe₃OH) in a MeCN–H₂O solvent system (0–20°C, 20 hours) .

This step achieves 77–82% yield over two steps, with high purity (>99.9% LCAP) after crystallization using p-xylene and formic acid–water .

Solvent-Driven Crystallization for Purity Control

Crystallization of the macrocycle is optimized by identifying solvates with low solubility:

This approach replaced the original ring-closing metathesis method, which had a 15% yield .

Fluorinated Building Block Integration

The gem-difluoromethylene group is incorporated using ethyl trifluoropyruvate as a fluorinated starting material, avoiding hazardous fluorinating agents . Key steps include:

- Condensation reactions to introduce fluorine atoms early in the synthesis.

- Selective deprotection and functionalization under mild acidic conditions.

Stability and Compatibility with Downstream Reactions

The macrocycle exhibits stability under diverse conditions, enabling subsequent couplings:

- Amide bond formation with the quinoxaline fragment using cysteamine·HCl .

- Acid/Base Resistance : Maintains integrity in pH 2–7 environments, critical for formulation .

Stereochemical Control

Chiral centers are established via:

Applications De Recherche Scientifique

Introduction to Glecaprevir

This compound is a potent antiviral agent specifically designed to target the hepatitis C virus (HCV). It functions as a direct-acting antiviral (DAA) by inhibiting the NS3/4A protease, a crucial enzyme for viral replication. This compound is often coformulated with pibrentasvir, an NS5A inhibitor, to enhance its efficacy against various HCV genotypes. This combination has been pivotal in the landscape of hepatitis C treatment, providing high rates of sustained virologic response (SVR) and improved patient outcomes.

Treatment of Hepatitis C Virus Infection

Efficacy and Safety : The primary application of this compound is in the treatment of chronic hepatitis C. Clinical trials have demonstrated that the this compound/pibrentasvir combination is effective across all HCV genotypes (1-6), achieving SVR rates above 95% in treatment-naïve and experienced patients. For instance, a phase 3 study (EXPEDITION-2) showed that this regimen could be administered for as short as 8 weeks in patients without cirrhosis, with similar efficacy to longer treatment durations in those with compensated cirrhosis .

Case Study : In a recent study involving 104 patients treated with this compound/pibrentasvir, 95.2% achieved SVR12. The therapy also led to significant improvements in liver function tests and metabolic parameters, indicating its dual benefit in managing both viral load and liver health .

Use in HIV Coinfection

Patients with chronic hepatitis C often present with co-infection of human immunodeficiency virus (HIV). This compound/pibrentasvir has been shown to be safe and effective in this population as well. The EXPEDITION-2 trial included HIV-1 coinfected patients, confirming that this compound/pibrentasvir maintains high efficacy while being well-tolerated .

Impact on Liver Function and Metabolic Health

Recent research has focused on the metabolic effects of this compound/pibrentasvir treatment. A study evaluated its influence on liver function markers such as AST, ALT, GGT, and total bilirubin levels. The results indicated normalization of these markers post-treatment, which is critical for assessing liver health during and after antiviral therapy .

Potential Repositioning for Other Diseases

Emerging studies suggest potential applications of this compound beyond hepatitis C. Research into drug repositioning indicates that this compound may exhibit activity against other viral infections, including Trypanosoma cruzi, the causative agent of Chagas disease. This approach leverages existing drugs for new therapeutic avenues, potentially expanding the utility of this compound .

Efficacy Rates of this compound/Pibrentasvir in Different Patient Populations

| Patient Population | Treatment Duration | Sustained Virologic Response Rate (%) |

|---|---|---|

| Treatment-naïve without cirrhosis | 8 weeks | 95.2 |

| Treatment-experienced without cirrhosis | 12 weeks | 94.5 |

| HIV-coinfected patients | 12 weeks | 92.7 |

| Patients with compensated cirrhosis | 12 weeks | 93.0 |

Biochemical Markers Before and After Treatment

| Marker | Before Treatment (Mean) | After Treatment (Mean) | Change (%) |

|---|---|---|---|

| AST (U/L) | 75 | 25 | -66.7 |

| ALT (U/L) | 85 | 30 | -64.7 |

| GGT (U/L) | 100 | 40 | -60 |

| Total Bilirubin (mg/dL) | 1.5 | 0.9 | -40 |

| Total Cholesterol (mg/dL) | 210 | 180 | -14.3 |

Mécanisme D'action

Glecaprevir exerts its antiviral effects by inhibiting the NS3/4A protease, a viral enzyme necessary for the proteolytic cleavage of the HCV-encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins . These multifunctional proteins are essential for viral replication, and their inhibition prevents the virus from replicating and spreading .

Comparaison Avec Des Composés Similaires

Composés similaires

Paritaprevir : Un autre inhibiteur de la protéase NS3/4A utilisé dans le traitement du VHC.

Grazoprevir : Un inhibiteur de la protéase NS3/4A avec un mécanisme d'action similaire.

Voxilaprevir : Également un inhibiteur de la protéase NS3/4A utilisé dans les thérapies combinées pour le VHC.

Unicité du glecaprevir

Le this compound est unique en raison de sa barrière génétique élevée contre les mutations de résistance et de sa puissante activité antivirale dans plusieurs génotypes du VHC . Son association avec le pibrentasvir offre une option de traitement complète avec un taux de RVS élevé et une durée de traitement plus courte par rapport aux autres thérapies .

Activité Biologique

Glecaprevir is a direct-acting antiviral (DAA) agent used in combination with pibrentasvir for the treatment of chronic hepatitis C virus (HCV) infection. This article explores its biological activity, efficacy, safety, and implications for patient management, supported by recent research findings and case studies.

This compound is a potent inhibitor of the HCV NS3/4A protease, which is crucial for the viral replication cycle. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the production of infectious viral particles. This mechanism is complemented by pibrentasvir, an NS5A inhibitor that disrupts viral assembly and replication.

Efficacy in Clinical Trials

This compound/pibrentasvir has demonstrated high efficacy rates across various clinical studies. The following table summarizes key findings from pivotal trials:

| Study Name | Population Description | Treatment Duration | SVR12 Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| VOYAGE-1 | Non-cirrhotic patients with HCV Genotypes 1-6 | 8 weeks | 97.2 | 10 |

| VOYAGE-2 | Patients with compensated cirrhosis | 12 weeks | 99.4 | 3 |

| CREST Study | Treatment-naïve patients with compensated cirrhosis | 8 weeks | >95 | Similar to trials |

| DORA Study | Pediatric patients aged 12-17 | 8-16 weeks | 100 | None |

Case Studies and Real-World Evidence

Recent studies have provided insights into the real-world effectiveness and safety of this compound/pibrentasvir:

- CREST Study : In this multicenter study across Canada, Germany, Israel, Italy, and Spain, treatment-naïve patients with compensated cirrhosis were treated with this compound/pibrentasvir for eight weeks. The study reported sustained virologic response (SVR) rates similar to those observed in randomized controlled trials, indicating that the regimen is effective even in populations with additional comorbidities .

- DORA Study : This ongoing study evaluated the pharmacokinetics and efficacy of this compound/pibrentasvir in adolescents aged 12-17. All participants achieved SVR12, demonstrating that the treatment is not only effective but also safe for younger populations .

Safety Profile

The safety profile of this compound/pibrentasvir has been consistently favorable across studies. Common adverse events include upper respiratory tract infections and mild elevations in liver function tests; however, serious adverse events are rare. A comprehensive analysis indicated that serious adverse events occurred in less than 1% of patients treated with this compound/pibrentasvir .

Biochemical Effects

Research evaluating biochemical markers in patients treated with this compound/pibrentasvir showed significant improvements in liver function tests:

- Normalization of AST and ALT : Patients exhibited significant reductions in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels post-treatment.

- Total Cholesterol Impact : Total cholesterol levels decreased significantly, suggesting potential benefits beyond viral suppression .

Propriétés

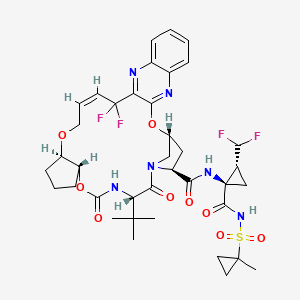

IUPAC Name |

(1R,14E,18R,22R,26S,29S)-26-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46F4N6O9S/c1-35(2,3)28-32(50)48-19-20(17-24(48)30(49)46-37(18-21(37)29(39)40)33(51)47-58(53,54)36(4)14-15-36)56-31-27(43-22-9-5-6-10-23(22)44-31)38(41,42)13-8-16-55-25-11-7-12-26(25)57-34(52)45-28/h5-6,8-10,13,20-21,24-26,28-29H,7,11-12,14-19H2,1-4H3,(H,45,52)(H,46,49)(H,47,51)/b13-8+/t20-,21+,24+,25-,26-,28-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSQGNCUYAMAHD-ITNVBOSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C(F)F)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5OCC=CC(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C(F)F)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5OC/C=C/C(C6=NC7=CC=CC=C7N=C6O4)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027945 | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.1 to 0.3 mg/mL | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Glecaprevir is an inhibitor of the HCV NS3/4A protease, which is a viral enzyme necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS3, NS4A, NS4B, NS5A, and NS5B proteins. These multifunctional proteins, including NS3, are essential for viral replication. The N-terminal of NS3 protein confers serine protease activity, whileThe C-terminus of NS3 encodes a DExH/D-box RNA helicase which hydyolyzes NTP as an energy source to unwind double-stranded RNA in a 3′ to 5′ direction during replication of viral genomic RNA. NS4A is a cofactor for NS3 that directs the localization of NS3 and modulates its enzymatic activities. Glecaprevir disrupts the intracellular processes of the viral life cycle through inhibiting the NS3/4A protease activity of cleaving downstream junctions of HCV polypeptide and proteolytic processing of mature structural proteins. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1365970-03-1 | |

| Record name | Glecaprevir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365970031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glecaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glecaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLECAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6BUU8J72P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Glecaprevir?

A1: this compound is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease. [, , , ] This protease is essential for viral replication, cleaving the HCV polyprotein at four specific sites. [] By inhibiting NS3/4A, this compound blocks viral replication and reduces HCV RNA levels in infected individuals. [, ]

Q2: How does this compound interact with the NS3/4A protease?

A2: this compound binds to the substrate-binding pocket of the NS3/4A protease, forming strong interactions with key amino acid residues. [] Molecular dynamics simulations suggest that these interactions involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions. [] The binding of this compound prevents the protease from interacting with its natural substrates, effectively halting viral polyprotein processing and inhibiting viral replication. []

Q3: What is the molecular formula and weight of this compound?

A3: The scientific articles provided do not specify the molecular formula and weight of this compound. This information might be found in other publicly available resources such as PubChem or DrugBank.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided articles do not contain detailed spectroscopic data on this compound. Further research in chemical databases or literature focusing on its structural elucidation might provide this information.

Q5: How stable is this compound under different storage conditions?

A5: While specific stability data under various storage conditions is not detailed in the articles provided, several studies focus on developing and validating stability-indicating analytical methods for this compound. [, , , , , ] These studies often involve subjecting the drug to stress conditions like acidic, basic, oxidative, photolytic, and thermal degradation to assess its stability and degradation products. [, , , , , ]

Q6: How is this compound absorbed and distributed in the body?

A7: this compound exhibits minimal absorption and is primarily excreted in the bile. [, , ] This results in low plasma concentrations of the drug, which are further reduced in the presence of certain medications such as efavirenz. [, ] Despite low systemic exposure, this compound effectively inhibits HCV replication, suggesting its concentration in the liver, the site of action, is sufficient for antiviral activity. [, , , ]

Q7: What is the primary route of this compound elimination?

A8: this compound is primarily eliminated through biliary excretion, with minimal renal elimination. [, ] This pharmacokinetic characteristic makes it a suitable treatment option for patients with renal impairment, including those undergoing hemodialysis. [, , ]

Q8: How effective is this compound in inhibiting HCV replication in vitro?

A9: this compound demonstrates potent inhibitory activity against HCV replication in vitro, with half-maximal inhibitory concentration (IC50) values ranging from 3.5 to 11.3 nM against purified NS3/4A proteases from HCV genotypes 1 to 6. [] In cell-based replicon assays, this compound shows 50% effective concentrations (EC50) between 0.21 and 4.6 nM against various HCV genotypes. []

Q9: What is the efficacy of this compound/Pibrentasvir in clinical trials?

A10: Clinical trials demonstrate that this compound/Pibrentasvir achieves high sustained virologic response rates at 12 weeks post-treatment (SVR12), ranging from 83% to 100% across various patient populations and HCV genotypes. [, , , , , , , , , , , ] This combination therapy proves effective in treating patients with or without cirrhosis, HIV co-infection, renal impairment, and those who have received liver or kidney transplants. [, , , , , , , , , , ]

Q10: What are the known resistance mechanisms to this compound?

A11: Resistance to this compound is primarily associated with the emergence of amino acid substitutions in the NS3 protease, specifically at positions A156 and D/Q168. [, , ] The A156T substitution, while conferring resistance, exhibits low replication efficiency. [] Additionally, this compound maintains activity against many common NS3 substitutions associated with resistance to other HCV protease inhibitors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.